Chiral Purity & (R)-Enantiomer Certification
The target compound is specified as the single (R)-enantiomer, with a vendor-certified purity of ≥98% . In the broader aminocyclohexyl ester class, stereochemistry at the amine-bearing carbon directly influences ion‑channel binding orientation and antiarrhythmic efficacy [1]. Racemic or (S)-configured alternatives, even if structurally similar, cannot be assumed to exhibit equivalent pharmacological performance.
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | ≥98% (single (R)-enantiomer) |
| Comparator Or Baseline | Racemic mixture (typical purity 95–98%) or (S)-enantiomer |
| Quantified Difference | 100% enantiomeric excess vs. 0% for racemate |
| Conditions | Vendor COA; chiral HPLC (method not disclosed) |
Why This Matters
Procurement of the defined (R)-enantiomer eliminates chiral ambiguity, which is critical for SAR studies where stereochemistry governs target engagement.
- [1] Pugsley, M.K. et al. (2019) 'Molecular charge associated with antiarrhythmic actions in a series of amino‑2‑cyclohexyl ester derivatives', European Journal of Pharmacology, 844, pp. 241–252. View Source
